![molecular formula C17H15N3OS B5850245 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide, also known as MPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in vivo. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its anti-tumor activity and its potential use as a cancer therapy. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various cellular pathways. Furthermore, there is a need to develop more efficient synthesis methods for this compound and to explore its potential use in combination therapies with other drugs.
Métodos De Síntesis
The synthesis of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide involves the reaction of 1-methyl-3-carboxamido-5-phenylthiopyrazole with 2-bromobenzonitrile. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-methyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRLJVSDGGWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
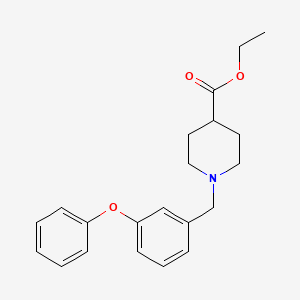
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

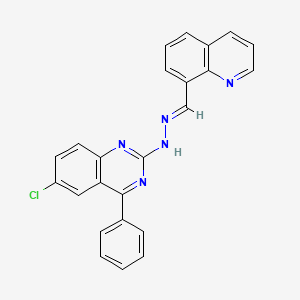
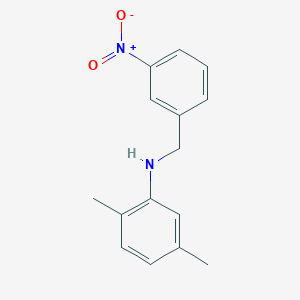
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
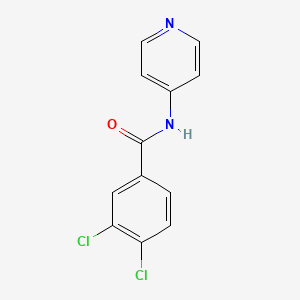
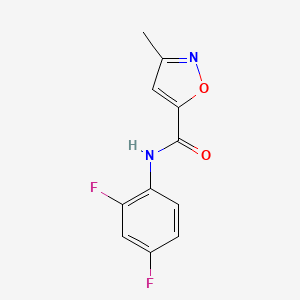
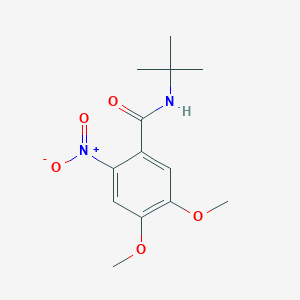
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
